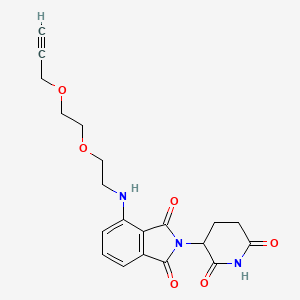
Pomalidomide-PEG2-Propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG2-Propargyl is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in medical research, drug delivery systems, nanotechnology, and new materials research. It is also utilized in the study of ligands, polypeptide synthesis, and polyethylene glycol-modified functional coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-Propargyl involves multiple steps. The initial step typically includes the preparation of pomalidomide, which is synthesized through the cyclization of glutamine followed by condensation with phthalic anhydride . The PEG2 linker is then attached to pomalidomide through a series of reactions, including alkylation and amide bond formation.
Industrial Production Methods
Industrial production of this compound follows a similar multi-step synthesis process but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and reduce the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-PEG2-Propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the compound.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like azides and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions with azides can produce triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-PEG2-Propargyl has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: this compound is used in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is utilized in the development of new materials, including biodegradable polymers and functional coatings
Wirkmechanismus
Pomalidomide-PEG2-Propargyl exerts its effects through multiple mechanisms. Pomalidomide, the core component, is an immunomodulatory agent that inhibits the proliferation and induces apoptosis of hematopoietic tumor cells. It enhances T cell and natural killer cell-mediated immunity. The PEG2 linker improves the solubility and stability of the compound, while the propargyl group allows for further functionalization through click chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar anti-tumor effects but higher toxicity.
Lenalidomide: A more potent analogue of thalidomide with improved efficacy and safety profile.
Propargyl-PEG1-acid: A related compound with a shorter PEG linker and different functional groups
Uniqueness
Pomalidomide-PEG2-Propargyl stands out due to its combination of pomalidomide’s potent immunomodulatory effects, the solubility-enhancing properties of the PEG2 linker, and the versatile functionalization potential of the propargyl group. This unique combination makes it highly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C20H21N3O6 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O6/c1-2-9-28-11-12-29-10-8-21-14-5-3-4-13-17(14)20(27)23(19(13)26)15-6-7-16(24)22-18(15)25/h1,3-5,15,21H,6-12H2,(H,22,24,25) |
InChI-Schlüssel |
ZQQLGNLVVKSHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















